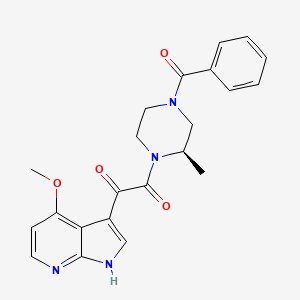

(S)-BMS-378806

描述

属性

IUPAC Name |

1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c1-14-13-25(21(28)15-6-4-3-5-7-15)10-11-26(14)22(29)19(27)16-12-24-20-18(16)17(30-2)8-9-23-20/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGPFTLYBPQBIX-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357263-13-9 | |

| Record name | BMS-378806 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357263139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-378806 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMN5E6PLUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-BMS-378806: A Deep Dive into its Mechanism of Action on HIV-1 gp120

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BMS-378806 is a small-molecule inhibitor that represents a significant class of antiretroviral agents targeting the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound interacts with the HIV-1 envelope glycoprotein (B1211001) gp120, preventing viral entry. The document details the binding site, the induced conformational changes, and the resulting inhibition of viral attachment and fusion. Furthermore, it presents key quantitative data on its antiviral activity and binding affinity, along with detailed protocols for the seminal experiments used to elucidate its mechanism of action.

Core Mechanism of Action: Stabilization of the Ground State of gp120

This compound is an attachment inhibitor that uniquely functions by binding to the viral envelope glycoprotein gp120.[1][2] Its primary mechanism is not direct competition with the host cell receptor CD4, but rather the allosteric stabilization of the gp120 conformation in its pre-triggered, or "state-1," form.[3][4] This action prevents the necessary conformational changes in gp120 that are induced upon CD4 binding, which are critical for subsequent interaction with the coreceptors (CCR5 or CXCR4) and the initiation of membrane fusion.[1][5][6]

Binding Site within the "Phe-43 Cavity"

Structural and mutagenesis studies have identified the binding site of this compound within a hydrophobic pocket on gp120 known as the "Phe-43 cavity".[5][6] This cavity is named for the critical phenylalanine residue at position 43 of the CD4 receptor, which inserts into this pocket upon binding. This compound occupies this cavity, effectively preventing the engagement of CD4's Phe-43 and thereby inhibiting the CD4-induced conformational cascade.[5][6] Resistance to this compound is associated with mutations in amino acid residues that line this cavity, further confirming it as the binding site.[2][5]

Inhibition of CD4-Induced Conformational Changes

The binding of CD4 to gp120 triggers a series of profound conformational rearrangements in the gp120/gp41 envelope glycoprotein complex. These changes expose the coreceptor binding site on gp120 and facilitate the transition of the gp41 transmembrane glycoprotein into a fusogenic state. This compound, by stabilizing the state-1 conformation of gp120, effectively blocks these CD4-induced changes.[1][3][6] This inhibition prevents the exposure of the coreceptor binding site and the subsequent steps of the viral entry process.[1]

Quantitative Data

Antiviral Activity

This compound exhibits potent antiviral activity against a broad range of HIV-1 isolates, including laboratory-adapted strains and clinical isolates with different coreceptor tropisms (R5, X4, and dual/mixed).

| HIV-1 Strain | Coreceptor Tropism | EC50 (nM) | Cell Line | Assay Endpoint | Reference |

| LAI | X4 | 12 | Various | Reverse Transcriptase | [1] |

| NL4-3 | X4 | 2.7 (in fusion assay) | - | Cell-Cell Fusion | [2] |

| JR-FL | R5 | 4.2 (in fusion assay) | - | Cell-Cell Fusion | [2] |

| Various Lab Strains (Median) | R5, X4, R5/X4 | 12 | Various | Reverse Transcriptase, p24 | [1] |

| Subtype B Clinical Isolates (Median) | R5, X4, R5/X4 | 40 | PBMC | - | [2] |

Binding Affinity and Kinetics

The binding of this compound to gp120 is specific and reversible.

| Parameter | Value | Method | gp120 Variant | Reference |

| Kd | 21 nM | Direct Binding Assay | JR-FL | [7] |

| Ki | 24.9 ± 0.8 nM | Competition Binding Assay | JR-FL | [7] |

| Stoichiometry | ~1:1 | Fluorescence Titration | JR-FL | [8] |

Experimental Protocols

gp120-CD4 Binding ELISA

This assay quantifies the ability of this compound to inhibit the interaction between gp120 and CD4.

Methodology:

-

Plate Coating: 96-well ELISA plates are coated with a capture antibody (e.g., D7324, an anti-gp120 sheep polyclonal antibody) overnight at 4°C.

-

Blocking: Plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

gp120 Capture: Recombinant gp120 protein is added to the wells and incubated for 1-2 hours at room temperature to allow capture by the antibody.

-

Inhibitor and sCD4 Incubation: Plates are washed, and then serial dilutions of this compound are added simultaneously with a fixed concentration of soluble CD4 (sCD4). The plate is incubated for 2 hours at room temperature.

-

Detection of Bound sCD4: After washing, a primary antibody against CD4 (e.g., OKT4) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Development: A chromogenic substrate for HRP (e.g., TMB) is added, and the reaction is stopped with an acid solution.

-

Data Analysis: The absorbance is read at 450 nm, and the IC50 value (the concentration of inhibitor that reduces sCD4 binding by 50%) is calculated.

HIV-1 Envelope-Mediated Cell-Cell Fusion Assay

This assay measures the ability of this compound to block the fusion of cells expressing the HIV-1 envelope glycoproteins with cells expressing CD4 and a coreceptor.

Methodology:

-

Effector Cell Preparation: Effector cells (e.g., 293T) are co-transfected with a plasmid expressing the HIV-1 Env glycoprotein and a plasmid expressing a reporter protein (e.g., one part of a dual-split protein reporter).

-

Target Cell Preparation: Target cells (e.g., TZM-bl) expressing CD4, CCR5, and/or CXCR4, and the other part of the dual-split reporter are plated in 96-well plates.

-

Inhibitor Treatment: Serial dilutions of this compound are added to the target cells.

-

Co-culture: The effector cells are added to the wells containing the target cells and the inhibitor.

-

Fusion and Reporter Activation: The plates are incubated for a set period (e.g., 24 hours) to allow for cell-cell fusion, which brings the two parts of the reporter protein together, generating a measurable signal (e.g., luciferase activity).

-

Signal Quantification: The reporter signal is measured using an appropriate substrate and a luminometer.

-

Data Analysis: The EC50 value (the concentration of inhibitor that reduces the fusion signal by 50%) is determined.

Single-Round Infection Antiviral Assay (Luciferase Reporter)

This assay determines the antiviral potency of this compound by measuring its ability to inhibit the infection of target cells by pseudoviruses expressing the HIV-1 envelope glycoproteins.

Methodology:

-

Target Cell Seeding: Target cells (e.g., TZM-bl), which contain an HIV-1 LTR-driven luciferase reporter gene, are seeded in 96-well plates.

-

Inhibitor Addition: Serial dilutions of this compound are added to the cells.

-

Viral Infection: A known amount of Env-pseudotyped virus is added to the wells. These viruses are replication-incompetent and carry a luciferase reporter gene.

-

Incubation: The plates are incubated for 48-72 hours to allow for viral entry and expression of the luciferase reporter gene.

-

Lysis and Luciferase Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The EC50 value, representing the concentration of the compound that inhibits viral infection by 50%, is calculated from the dose-response curve.

Visualizations

Caption: Mechanism of this compound action on HIV-1 entry.

Caption: Workflow for the single-round infection antiviral assay.

References

- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput HIV-Cell Fusion Assay for Discovery of Virus Entry Inhibitors. — Target Discovery Institute [tdi.ox.ac.uk]

- 3. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Frontiers | Design of a Bispecific HIV Entry Inhibitor Targeting the Cell Receptor CD4 and Viral Fusion Protein Gp41 [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Discovery and Development of BMS-378806: A Technical Guide to a Novel Class of HIV-1 Entry Inhibitors

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a sophisticated, multi-step process, presenting a prime target for antiretroviral therapy. The initial attachment, mediated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor, is a critical step that has been the focus of intense drug discovery efforts. This technical guide provides an in-depth exploration of the discovery, mechanism of action, synthesis, and evaluation of BMS-378806, a pioneering small-molecule inhibitor that potently disrupts this interaction. We detail the structure-activity relationships that guided its optimization, present key quantitative data in a comparative format, and provide methodologies for the essential experiments used in its characterization.

Introduction: Targeting HIV-1 Entry

The HIV-1 entry cascade begins with the attachment of the viral surface glycoprotein gp120 to the CD4 receptor on target T-cells.[1] This binding event triggers a series of profound conformational changes in the gp120/gp41 envelope trimer.[2][3] These changes expose a binding site for a coreceptor, typically CCR5 or CXCR4, and subsequently unleash the hydrophobic fusion peptide of the gp41 subunit, which inserts into the host cell membrane, ultimately leading to the fusion of viral and cellular membranes and viral entry.[4] Given its critical role, the gp120-CD4 interaction represents a highly attractive target for therapeutic intervention. BMS-378806 emerged from a high-throughput screening campaign as a first-in-class, orally bioavailable small molecule that specifically inhibits this attachment step.[2][5]

Mechanism of Action: Allosteric Inhibition of gp120

BMS-378806 is an attachment inhibitor that functions by binding directly to the gp120 protein.[5] Its mechanism is primarily allosteric and competitive with CD4 binding.

-

Binding Site: Crystal structures reveal that BMS-378806 and its more potent analog, BMS-626529 (temsavir), bind to a conserved, induced-fit hydrophobic pocket on gp120. This pocket is located adjacent to the CD4 binding site, nestled between the β20-β21 hairpin and the α1 helix.[6]

-

Conformational Stabilization: The inhibitor stabilizes the gp120 trimer in a "pretriggered" or state-1 conformation.[3] By locking gp120 in this state, BMS-378806 prevents the crucial conformational rearrangements that are induced upon CD4 binding and are necessary for subsequent coreceptor interaction and membrane fusion.[2][3]

-

Inhibition of CD4 Interaction: At lower, antivirally relevant concentrations, BMS-378806 blocks these CD4-induced changes. At higher concentrations, it can directly compete with and impede the binding of the CD4 receptor itself.[2] Isothermal titration calorimetry has determined a dissociation constant (Kd) of approximately 43 ± 15 nM for the interaction between BMS-378806 and monomeric gp120.[2]

This mechanism is illustrated in the signaling pathway diagram below.

Mechanism of HIV-1 Entry and BMS-378806 Inhibition.

Discovery and Structure-Activity Relationship (SAR)

BMS-378806 was identified through a whole-cell infection screen and subsequently optimized from an initial indole (B1671886) analog hit (EC₅₀ of 0.2 μM) through systematic structure-activity relationship (SAR) studies.[5] The resulting compound, a 4-methoxy-7-azaindole derivative, showed markedly improved potency.[7]

Key SAR findings for the BMS-378806 scaffold are summarized below:

-

Piperazine (B1678402) Moiety : The presence and configuration of the methyl group on the piperazine ring are critical. The 3-(R)-methyl derivatives consistently show the highest antiviral activity compared to S-configuration or unsubstituted analogs.

-

Azaindole Ring : The electronegativity of the C-4 substituent is important. Small, electron-donating groups like methoxy (B1213986) or fluoro enhance activity, whereas electron-withdrawing groups like a nitro group diminish it.

-

Indole N-1 Position : This position is not amenable to modification without a significant loss of activity.

-

Steric Hindrance : Bulky groups around the C-4 position of the azaindole ring reduce activity, likely due to steric hindrance within the binding pocket.

These relationships guided the design of more advanced analogs, such as BMS-488043 and temsavir (B1684575) (BMS-626529), with improved pharmacokinetic profiles and potency.[6][8]

Structure-Activity Relationship (SAR) of the BMS-378806 Scaffold.

Synthesis Pathway

The synthesis of BMS-378806 (compound 3 ) was developed from an earlier indole derivative (1 ). A key improvement was the replacement of the indole core with a 7-azaindole (B17877) scaffold to improve pharmaceutical properties like aqueous solubility, which addressed the dissolution-limited absorption seen with precursor compounds. The general synthetic approach involves the coupling of two key fragments: the substituted 7-azaindole glyoxylic acid and the (R)-methylpiperazine benzophenone (B1666685) moiety. The experimental details for the preparation have been published in the supporting information of the discovery paper by researchers at Bristol-Myers Squibb.[7]

Quantitative Data Summary

BMS-378806 demonstrates potent antiviral activity against a wide range of HIV-1 isolates, including laboratory strains and clinical isolates of the B subtype.[5] It is effective against viruses that use either the CCR5 or CXCR4 coreceptors.[5]

| Compound | Assay Type | Parameter | Value | Virus Strain / Protein | Cell Line / Conditions | Reference |

| BMS-378806 | Antiviral Activity | Median EC₅₀ | 12 nM (range 0.9–743 nM) | Panel of 11 lab strains | Various | [5] |

| Antiviral Activity | Median EC₅₀ | 40 nM | 53 Subtype B strains | Culture assays | [5] | |

| Antiviral Activity | EC₅₀ | 2.3 nM | HIV-1 LAI | Cell-cell fusion | [5] | |

| Antiviral Activity | EC₅₀ | 2.7 nM | HIV-1 NL4-3 | Cell-cell fusion | [5] | |

| Antiviral Activity | EC₅₀ | 4.2 nM | HIV-1 JRFL | Cell-cell fusion | [5] | |

| Cytotoxicity | CC₅₀ | > 225 µM | - | 14 different cell lines | [5] | |

| Binding Inhibition | IC₅₀ | ~100 nM | gp120 (JRFL) / sCD4 | ELISA | [5] | |

| Binding Affinity | Kd | ~43 nM | Monomeric gp120 (YU2) | Isothermal Titration Calorimetry | [2] | |

| BMS-488043 | Antiviral Activity | Median EC₅₀ | 36.5 nM | Subtype B clinical isolates | - | [8] |

| Antiviral Activity | Median EC₅₀ | 61.5 nM | Subtype C clinical isolates | - | [8] |

Key Experimental Protocols

The characterization of HIV-1 entry inhibitors like BMS-378806 relies on a suite of specialized virological and biochemical assays. Detailed below are methodologies for three essential experiments.

Single-Cycle HIV-1 Infectivity Assay (Luciferase Reporter)

This assay quantifies the ability of a compound to inhibit viral entry and subsequent gene expression in a single round of infection, preventing confounding effects from multiple replication cycles. It utilizes Env-pseudotyped viruses, which incorporate the envelope glycoproteins of interest onto a replication-defective HIV-1 backbone that expresses a reporter gene like luciferase.[9]

Methodology:

-

Virus Production:

-

Co-transfect HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-) using a suitable transfection reagent.

-

Incubate cells for 48-72 hours at 37°C.

-

Harvest the cell culture supernatant containing the pseudotyped viruses.

-

Clarify the supernatant by low-speed centrifugation and filter through a 0.45-µm filter.

-

Determine the virus titer (e.g., by p24 ELISA or by titration on target cells).

-

-

Infection and Inhibition:

-

Seed target cells (e.g., TZM-bl, which express CD4, CCR5, CXCR4, and contain a Tat-inducible luciferase gene) in a 96-well plate.

-

Prepare serial dilutions of the test compound (e.g., BMS-378806) in culture medium.

-

Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.

-

Add a standardized amount of pseudotyped virus to each well.

-

Incubate for 48 hours at 37°C.

-

-

Readout:

-

Aspirate the culture medium from the wells.

-

Lyse the cells using a luciferase lysis buffer.

-

Add luciferase substrate to the cell lysate and measure the relative light units (RLU) using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to virus control wells (no compound).

-

Determine the 50% effective concentration (EC₅₀) by fitting the dose-response data to a nonlinear regression curve.

-

Workflow for a Single-Cycle HIV-1 Infectivity Assay.

gp120-CD4 Binding Inhibition Assay (ELISA)

This biochemical assay directly measures the ability of an inhibitor to block the interaction between recombinant gp120 and CD4 proteins.

Methodology:

-

Plate Coating:

-

Coat a 96-well high-binding ELISA plate with soluble CD4 (sCD4) at a concentration of ~100 ng/mL in PBS overnight at 4°C.[10]

-

-

Blocking:

-

Inhibition Reaction:

-

Wash the plate with PBS-T.

-

In a separate plate, pre-incubate a constant concentration of recombinant gp120 (e.g., 1 nM) with serial dilutions of the test compound (BMS-378806) for 1 hour at 30°C.[10]

-

Transfer the gp120/compound mixtures to the coated and blocked ELISA plate.

-

Incubate for 2 hours at 30°C to allow gp120 to bind to the immobilized sCD4.[10]

-

-

Detection:

-

Wash the plate extensively with PBS-T to remove unbound gp120.

-

Add a primary antibody that recognizes gp120 (e.g., monoclonal antibody 2G12) and incubate for 1 hour.[10]

-

Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG-HRP). Incubate for 1 hour.[10]

-

-

Readout and Analysis:

-

Wash the plate and add an HRP substrate (e.g., TMB).

-

Stop the reaction with an acid solution and measure the absorbance at 450 nm.

-

Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

-

Cell-Based Fusion Assay (BlaM-Vpr)

This assay measures the fusion of viral and cellular membranes by detecting the delivery of a virus-packaged enzyme, β-lactamase (BlaM), into the cytoplasm of target cells.[4][12]

Methodology:

-

Virus Production:

-

Produce pseudoviruses as described in Protocol 6.1, but include a third plasmid expressing a BlaM-Vpr fusion protein. BlaM-Vpr will be incorporated into the viral particles.[12]

-

-

Target Cell Preparation:

-

Load target cells (e.g., TZM-bl or primary CD4+ T-cells) with a cell-permeable FRET substrate for β-lactamase (e.g., CCF2-AM or CCF4-AM). In its uncleaved state, the substrate fluoresces green when excited by a violet laser.[12]

-

-

Fusion Reaction:

-

Plate the loaded target cells in a 96-well plate.

-

Add serial dilutions of the test inhibitor (BMS-378806).

-

Add the BlaM-Vpr-containing pseudoviruses to the wells.

-

Synchronize fusion by first spinoculating the virus onto the cells at 4°C (to allow binding but not fusion), then shifting the temperature to 37°C to initiate fusion.[4]

-

Incubate for 90-120 minutes at 37°C.

-

-

Readout and Analysis:

-

If BlaM-Vpr is delivered into the cytoplasm upon fusion, it will cleave the FRET substrate. This cleavage disrupts the FRET, causing the fluorescence emission to shift from green (520 nm) to blue (447 nm).[12]

-

Measure the blue and green fluorescence signals using a fluorescence plate reader or flow cytometer.

-

The ratio of blue to green fluorescence is proportional to the extent of viral fusion.

-

Calculate the EC₅₀ value from the dose-response curve.

-

Conclusion

BMS-378806 represents a landmark achievement in the development of HIV-1 entry inhibitors. Its discovery validated the gp120-CD4 interface as a druggable target for small molecules and provided a novel mechanism of action distinct from reverse transcriptase, protease, and integrase inhibitors. The in-depth study of its mechanism, binding kinetics, and structure-activity relationships has not only illuminated fundamental aspects of HIV-1 entry but has also paved the way for second-generation attachment inhibitors with enhanced potency and improved pharmacokinetic profiles, such as fostemsavir (B1673582) (the prodrug of temsavir), which has advanced into clinical practice. The technical approaches and assays detailed in this guide remain the cornerstone for the discovery and characterization of new agents targeting this critical first step in the HIV-1 lifecycle.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures of trimeric HIV envelope with entry inhibitors BMS-378806 and BMS-626529 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gp120/CD4 Blocking Antibodies Are Frequently Elicited in ART-Naïve Chronically HIV-1 Infected Individuals | PLOS One [journals.plos.org]

- 12. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]

(S)-BMS-378806 as a Negative Control in HIV Entry Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of (S)-BMS-378806 as a negative control in HIV entry assays. It details the mechanism of action of its active counterpart, (R)-BMS-378806, presents comparative quantitative data, and offers a detailed experimental protocol for its application in a pseudovirus-based neutralization assay.

Introduction: The Rationale for a Chiral Negative Control

(R)-BMS-378806 is a small molecule inhibitor of HIV-1 entry that has been the subject of extensive research. It functions by binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing the initial attachment of the virus to the host cell's CD4 receptor.[1][2] This inhibition is a critical first step in preventing the cascade of events that leads to viral fusion and infection. The binding site of (R)-BMS-378806 is a hydrophobic pocket on gp120, adjacent to the CD4 binding site.[3] By occupying this pocket, the compound stabilizes the pre-fusion state of the envelope trimer and allosterically inhibits the conformational changes required for CD4 receptor engagement.

Like many pharmaceuticals, BMS-378806 is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-BMS-378806 and this compound. In the context of HIV-1 inhibition, the biological activity resides almost exclusively in the (R)-enantiomer. The (S)-enantiomer, this compound, exhibits significantly reduced binding affinity for gp120 and consequently possesses negligible antiviral activity. This stereospecificity makes this compound an ideal negative control for in vitro HIV entry assays. Its use allows researchers to distinguish between the specific antiviral effects of the active (R)-enantiomer and any non-specific or off-target effects that might be inherent to the chemical scaffold of the molecule.

Data Presentation: (R)- vs. This compound

The following tables summarize the quantitative data for both enantiomers of BMS-378806, highlighting the disparity in their biological activity.

Table 1: Antiviral Activity against HIV-1

| Compound | Target HIV-1 Strains | Assay Type | EC50 (Median) | Citation |

| (R)-BMS-378806 | Laboratory and clinical isolates (Subtype B) | Cell-based viral infection | 0.04 µM | [1] |

| This compound | Not reported | Cell-based viral infection | Expected to be in the high micromolar to millimolar range, or inactive | N/A |

Table 2: Biochemical Activity

| Compound | Target | Assay Type | IC50 | Citation |

| (R)-BMS-378806 | gp120-CD4 Interaction | ELISA | ~100 nM | [1][2][4] |

| This compound | gp120-CD4 Interaction | Not specified | Micromolar range | N/A |

Table 3: Cytotoxicity

| Compound | Cell Lines | Assay Type | CC50 | Citation |

| (R)-BMS-378806 | 14 different cell types | Cell viability assay | >225 µM | [1] |

| This compound | Not reported | Cell viability assay | Expected to be similar to the (R)-enantiomer | N/A |

Experimental Protocols: Pseudovirus Neutralization Assay

This section provides a detailed methodology for a single-round infectivity assay using HIV-1 envelope-pseudotyped viruses to assess the inhibitory activity of (R)-BMS-378806, with this compound serving as the negative control.

Materials and Reagents

-

Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR). 293T/17 cells for pseudovirus production.

-

Plasmids: An HIV-1 envelope expression plasmid (e.g., from a specific isolate of interest) and an envelope-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv).

-

Reagents for Transfection: High-quality plasmid DNA, transfection reagent (e.g., FuGENE 6 or similar).

-

Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Compounds: (R)-BMS-378806 and this compound, dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM.

-

Assay Reagents: DEAE-Dextran, Bright-Glo™ Luciferase Assay System or similar, phosphate-buffered saline (PBS).

-

Equipment: 96-well cell culture plates (white, solid-bottom for luminescence reading), luminometer, CO2 incubator (37°C, 5% CO2).

Pseudovirus Production

-

Cell Seeding: The day before transfection, seed 293T/17 cells in a T-75 flask to reach 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the 293T/17 cells with the HIV-1 envelope expression plasmid and the pSG3ΔEnv backbone plasmid at a 1:2 ratio, respectively, using a suitable transfection reagent according to the manufacturer's protocol.

-

Virus Harvest: 48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudoviruses.

-

Clarification and Storage: Centrifuge the supernatant at a low speed to pellet cell debris, and filter the supernatant through a 0.45 µm filter. Aliquot the pseudovirus stock and store at -80°C.

-

Titration: Determine the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock on TZM-bl cells to establish the appropriate dilution for the neutralization assay.[5]

Neutralization Assay

-

Cell Seeding: In a 96-well white, solid-bottom plate, seed TZM-bl cells at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight.

-

Compound Dilution: Prepare serial dilutions of (R)-BMS-378806 and this compound in growth medium. A typical starting concentration for (R)-BMS-378806 would be 10 µM, with 1:3 serial dilutions. For this compound, a high concentration (e.g., 10 µM or 50 µM) can be used as a single-point negative control, or a similar dilution series can be prepared. Include a "vehicle control" series with the same concentrations of DMSO as the compound dilutions. Also include "cell control" wells (cells only, no virus) and "virus control" wells (cells with virus, no compound).

-

Virus Preparation: Dilute the pseudovirus stock in growth medium to a concentration that will yield a high signal-to-noise ratio in the luciferase assay (typically around 200 times the TCID50).

-

Incubation: In a separate 96-well plate, mix 50 µL of each compound dilution with 50 µL of the diluted pseudovirus. Incubate for 1 hour at 37°C.

-

Infection: After the incubation period, add 100 µL of the virus-compound mixture to the corresponding wells of the TZM-bl cell plate. Also add DEAE-Dextran to a final concentration of 10-20 µg/mL to enhance infectivity.

-

Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

-

Lysis and Luminescence Reading: After 48 hours, remove the culture medium and add 100 µL of PBS to each well, followed by 100 µL of a luciferase assay reagent (e.g., Bright-Glo™). Incubate for 2 minutes at room temperature to allow for cell lysis. Transfer 150 µL of the lysate to a black 96-well plate and measure the luminescence using a luminometer.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by determining the compound concentration that results in a 50% reduction in relative luminescence units (RLU) compared to the virus control wells after subtracting the background RLU from the cell control wells.

Mandatory Visualizations

Signaling Pathway of HIV-1 Entry

Caption: HIV-1 entry pathway and the inhibitory action of (R)-BMS-378806.

Experimental Workflow for Pseudovirus Neutralization Assay

Caption: Workflow for the HIV-1 pseudovirus neutralization assay.

References

- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BMS-378806 | HIV Protease | gp120/CD4 | TargetMol [targetmol.com]

- 5. hiv.lanl.gov [hiv.lanl.gov]

A Deep Dive into the Stereospecificity and Antiviral Potency of BMS-378806, a Pioneer HIV-1 Attachment Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the stereospecificity and antiviral activity of BMS-378806, a novel small molecule inhibitor of HIV-1 entry. Developed for researchers, scientists, and drug development professionals, this document details the critical role of stereochemistry in the compound's potent anti-HIV-1 activity, outlines the experimental methodologies used in its evaluation, and visualizes the key pathways and workflows involved in its development and mechanism of action.

Executive Summary

BMS-378806 is a first-in-class HIV-1 attachment inhibitor that functions by binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing its interaction with the host cell's CD4 receptor—the initial step in viral entry. Structure-activity relationship (SAR) studies have revealed that the antiviral potency of BMS-378806 is highly dependent on its stereochemistry. The biological activity resides almost exclusively in the (R)-enantiomer of the 2-methylpiperazine (B152721) moiety. This document synthesizes the available data to provide a comprehensive overview of this stereospecificity and the compound's broader antiviral profile.

Stereospecific Antiviral Activity

The core of BMS-378806's potent anti-HIV-1 activity lies in its specific stereochemical configuration. The molecule, chemically named 4-Benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine, was found to be significantly more potent than its (S)-enantiomer. This highlights the highly specific nature of the interaction between the inhibitor and its binding site on the gp120 protein.

Table 1: Comparative Antiviral Activity of BMS-378806 Stereoisomers

| Compound | Stereochemistry | HIV-1 Strain | Assay Cell Line | EC50 (nM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/EC50) |

| BMS-378806 | (R)-enantiomer | LAI | MT-2 | 2.68 ± 1.64 | >225 | >83,955 |

| SF-2 | MT-2 | 26.5 ± 3.5 | >225 | >8,490 | ||

| NL4-3 | MT-2 | 2.94 ± 2.01 | >225 | >76,530 | ||

| Bal (M-tropic) | PM1 | 15.5 ± 6.8 | >225 | >14,516 | ||

| SF-162 (M-tropic) | PM1 | 3.46 ± 0.81 | >225 | >65,028 | ||

| JRFL (M-tropic) | PM1 | 1.47 ± 0.63 | >225 | >153,061 | ||

| TLAV (dual-tropic) | PM1 | 0.85 ± 0.13 | >225 | >264,705 | ||

| Enantiomer | (S)-enantiomer | - | - | >10,000 | - | - |

Data presented is a summary from available literature. The EC50 values for the (S)-enantiomer were reported to be significantly higher, indicating a lack of potent antiviral activity.

Mechanism of Action: Blocking HIV-1 Entry

BMS-378806 is a specific inhibitor of HIV-1, showing no significant activity against a panel of other viruses, including HIV-2 and SIV. Its mechanism of action is the targeted disruption of the initial stage of the HIV-1 lifecycle: attachment to the host cell.

Caption: Mechanism of HIV-1 entry and inhibition by BMS-378806.

Experimental Protocols

The following section details the key experimental methodologies employed in the characterization of BMS-378806 and its stereoisomers.

Synthesis and Separation of Stereoisomers

The stereospecificity of BMS-378806 necessitates a robust method for the synthesis or separation of its enantiomers. The active (R)-enantiomer is obtained through a multi-step synthesis culminating in the coupling of key intermediates.

Synthesis of the (R)- and (S)-2-methylpiperazine intermediates: The chiral 2-methylpiperazine core is a critical component. The synthesis of the individual (R)- and (S)-enantiomers is typically achieved through asymmetric synthesis or by resolution of a racemic mixture.

-

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer from achiral starting materials.

-

Resolution of Racemic 2-Methylpiperazine: This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The diastereomers, having different physical properties, can then be separated by crystallization. The desired enantiomer is subsequently liberated from the salt.

Final Coupling to Yield BMS-378806 Stereoisomers: The enantiomerically pure (R)- or (S)-2-methylpiperazine is then reacted with the 4-benzoyl chloride and the activated 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-yl)oxoacetyl moiety in a stepwise manner to yield the final corresponding enantiomer of BMS-378806.

Antiviral Activity Assays

The antiviral potency of BMS-378806 and its stereoisomers is determined using cell-based assays that measure the inhibition of HIV-1 replication.

Single-Cycle Infectivity Assay:

-

Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting HEK293T cells with an HIV-1 genomic vector (encoding a reporter gene like luciferase or GFP, but lacking the env gene) and a separate plasmid expressing the desired HIV-1 envelope glycoprotein (e.g., from LAI, Bal, or JRFL strains).

-

Cell Culture: Target cells (e.g., MT-2 for T-tropic strains, PM1 for M-tropic strains) are seeded in 96-well plates.

-

Compound Dilution: A serial dilution of the test compounds (BMS-378806 enantiomers) is prepared.

-

Infection: The target cells are pre-incubated with the diluted compounds for a short period before the addition of the pseudotyped virus.

-

Incubation: The infected cells are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

-

Data Analysis: The reporter gene activity (e.g., luminescence for luciferase) is measured. The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assays

To determine the therapeutic window of the compounds, their cytotoxicity is assessed in the same cell lines used for the antiviral assays.

MTT or XTT Assay:

-

Cell Culture: Cells are seeded in 96-well plates and incubated with a serial dilution of the test compounds for the same duration as the antiviral assay.

-

Reagent Addition: A tetrazolium salt (MTT or XTT) is added to the wells. Viable, metabolically active cells will reduce the tetrazolium salt into a colored formazan (B1609692) product.

-

Incubation and Measurement: After a few hours of incubation, the absorbance of the formazan product is measured using a plate reader.

-

Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the key processes in the evaluation of BMS-378806's stereospecificity and its mechanism of action.

Caption: Workflow for the synthesis, separation, and evaluation of BMS-378806 stereoisomers.

Conclusion

The development of BMS-378806 as a potent HIV-1 attachment inhibitor underscores the critical importance of stereochemistry in drug design. The significant difference in antiviral activity between the (R)- and (S)-enantiomers provides a clear example of a stereospecific interaction with the viral target, gp120. This in-depth guide provides the necessary quantitative data, experimental context, and visual representations to aid researchers in understanding and building upon this foundational work in the field of HIV-1 entry inhibition. The principles of stereospecificity highlighted here remain a cornerstone of modern drug discovery and development.

References

- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the BMS-378806-gp120 Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and functional interactions between the small molecule HIV-1 entry inhibitor, BMS-378806, and its target, the viral envelope glycoprotein (B1211001) gp120. BMS-378806 represents a significant class of antiretroviral agents that function by blocking the initial attachment of the virus to host cells. Understanding the precise molecular interactions within this complex is crucial for the rational design of more potent and broadly effective HIV-1 inhibitors.

Mechanism of Action

BMS-378806 is a potent HIV-1 attachment inhibitor that specifically targets the viral envelope protein gp120.[1][2] Its primary mechanism of action involves binding to gp120 and competitively inhibiting its interaction with the cellular CD4 receptor, the first and critical step in viral entry.[1][3] This inhibition prevents the conformational changes in the gp120 and gp41 envelope proteins necessary for subsequent co-receptor binding and membrane fusion.[4][5] Studies have shown that BMS-378806 binds directly to gp120 with a stoichiometry of approximately 1:1.[3] The inhibitor is selective for HIV-1 and does not show activity against HIV-2 or Simian Immunodeficiency Virus (SIV).[1][6]

The binding of BMS-378806 is thought to stabilize the gp120 trimer in a "state-1" or pre-triggered conformation, which is a key target for vaccine development.[5][7] This stabilization prevents the transition to more open conformations that are induced upon CD4 binding and are required for viral entry.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and antiviral activity of BMS-378806.

Table 1: Binding Affinity of BMS-378806 to gp120

| Parameter | Value | gp120 Isolate | Assay Method | Reference |

| Kd | 21.1 ± 1.9 nM | JRFL | Scintillation Proximity Assay (SPA) | [3] |

| Ki | 24.9 ± 0.8 nM | JRFL | Competition SPA | [3][8] |

| IC50 (vs. sCD4 binding) | 100 nM | Monomeric gp120 | ELISA | [2] |

Table 2: Antiviral Activity of BMS-378806

| Parameter | Value | Virus Type | Cell Culture Assay | Reference |

| Median EC50 | 0.04 µM | R5, X4, R5/X4 (Subtype B) | Various | [1] |

| EC50 Range | 0.85 - 26.5 nM | Various HIV-1 isolates | Various | [2] |

| EC50 (Fusion Assay) | 2.3 nM | HIV-1LAI | Cell-cell fusion | [1] |

| EC50 (Fusion Assay) | 2.7 nM | HIV-1NL4-3 | Cell-cell fusion | [1] |

| EC50 (Fusion Assay) | 4.2 nM | HIV-1JRFL | Cell-cell fusion | [1] |

Structural Insights from X-ray Crystallography

Crystal structures of the HIV-1 Env trimer in complex with BMS-378806 have been resolved at 3.8 Å resolution.[9] These structures reveal that the inhibitor binds to an induced pocket within the gp120 subunit. This binding site is largely excluded from the solvent and is formed by elements of a conserved helix and the β20-21 hairpin.[9]

The binding of BMS-378806 induces a conformation in the β20-21 region of gp120 that is distinct from both the prefusion-closed state and the CD4-bound state.[9] This structural rearrangement allosterically and competitively inhibits the CD4-induced conformational changes required for viral entry.[9] The binding site is located within a region often referred to as the "Phe 43 cavity," a known target for small-molecule inhibitors, named for the critical phenylalanine residue at position 43 of the CD4 receptor that inserts into this pocket.[4][10][11] Resistance to BMS-378806 has been mapped to mutations in residues that line this cavity, such as M426L and M475I.[4][6]

Experimental Protocols

This protocol describes a method to determine the binding affinity (Kd) of BMS-378806 to gp120.

Materials:

-

[3H]BMS-378806 (radiolabeled inhibitor)

-

Recombinant monomeric gp120 (e.g., gp120JRFL)

-

SPA beads (e.g., wheat germ agglutinin-coated)

-

Assay buffer (e.g., PBS)

-

Unlabeled BMS-378806

-

Microplate scintillation counter

Procedure:

-

Bead Preparation: Suspend SPA beads in the assay buffer.

-

gp120 Immobilization: Incubate the SPA beads with a saturating concentration of gp120 to allow the glycoprotein to bind to the beads.

-

Binding Reaction: In a microplate, combine the gp120-coated SPA beads with increasing concentrations of [3H]BMS-378806.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 4 hours).[8]

-

Signal Detection: Measure the radioactivity in each well using a microplate scintillation counter. When the radiolabeled ligand binds to the gp120 on the bead, it comes into close proximity with the scintillant embedded in the bead, generating a light signal.

-

Data Analysis: Plot the measured counts per minute (CPM) against the concentration of [3H]BMS-378806. Determine the Kd value by fitting the data to a one-site binding model using non-linear regression analysis.[3]

For Competition Assay (Ki determination):

-

Perform the binding reaction with a fixed concentration of [3H]BMS-378806 and varying concentrations of unlabeled BMS-378806 or another competitor like soluble CD4 (sCD4).[8]

-

The Ki value is then calculated from the IC50 of the competition curve.[3][8]

This is a generalized protocol for obtaining the crystal structure of the complex.

1. Protein Expression and Purification:

-

Construct Design: Generate a construct for a stabilized gp120 core protein. This often involves deleting variable loops (V1/V2, V3) and the N- and C-termini to reduce conformational heterogeneity and promote crystallization.[12]

-

Expression: Express the gp120 protein in a suitable system, such as transiently transfected 293f cells.[13]

-

Purification: Purify the secreted gp120 from the cell culture supernatant using affinity chromatography (e.g., with a lectin column followed by an antibody column) and size-exclusion chromatography.[13]

2. Complex Formation:

-

Incubate the purified gp120 with a molar excess of BMS-378806 to ensure saturation of the binding sites.

3. Crystallization:

-

Method: Use the vapor diffusion method (either sitting-drop or hanging-drop).[13][14]

-

Screening: Screen a wide range of crystallization conditions using commercial sparse-matrix screens.[14] This involves mixing a small volume of the protein-inhibitor complex with an equal volume of the reservoir solution.[15]

-

Optimization: Optimize initial crystal hits by systematically varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

4. Data Collection and Structure Determination:

-

Cryo-protection: Soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen.

-

Data Collection: Collect X-ray diffraction data at a synchrotron source.

-

Structure Solution: Solve the structure using molecular replacement with a known gp120 structure as a search model.[12]

-

Refinement: Refine the model against the diffraction data to obtain the final high-resolution structure of the gp120-BMS-378806 complex.[12]

Visualizations

Caption: HIV-1 entry and inhibition by BMS-378806.

Caption: Workflow for Scintillation Proximity Assay (SPA).

Caption: X-ray crystallography workflow for the complex.

References

- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Localized Changes in the gp120 Envelope Glycoprotein Confer Resistance to Human Immunodeficiency Virus Entry Inhibitors BMS-806 and #155 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Entry Inhibitor in Development [natap.org]

- 7. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structures of trimeric HIV envelope with entry inhibitors BMS-378806 and BMS-626529 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure—Activity Relationships in the Binding of Chemically Derivatized CD4 to gp120 from Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Localized changes in the gp120 envelope glycoprotein confer resistance to human immunodeficiency virus entry inhibitors BMS-806 and #155 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hedrick.ucsd.edu [hedrick.ucsd.edu]

- 13. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Inactive Enantiomer (S)-BMS-378806: A Technical Guide for Control Experiments in HIV Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-BMS-378806, the inactive enantiomer of the potent HIV-1 entry inhibitor, (R)-BMS-378806. In drug discovery and development, the use of an inactive enantiomer as a negative control is a critical component of rigorous experimental design. This document outlines the presumed role of this compound in control experiments, its relationship to the active (R)-enantiomer, and provides detailed experimental context and protocols relevant to its application.

Introduction

BMS-378806 is a small molecule that potently and selectively inhibits HIV-1 entry into host cells.[1][2] The antiviral activity resides in the (R)-enantiomer, which binds to the viral envelope glycoprotein (B1211001) gp120, thereby blocking its interaction with the cellular CD4 receptor, the primary step in viral entry.[3][4] Consequently, the (S)-enantiomer, this compound, is understood to be the biologically inactive counterpart and serves as an ideal negative control in experiments investigating the mechanism of action and specificity of (R)-BMS-378806. The use of this compound allows researchers to distinguish the specific antiviral effects of the active compound from any potential non-specific or off-target effects.

Data Presentation

While specific quantitative data on the biological inactivity of this compound is not extensively published, the profound activity of the (R)-enantiomer underscores the stereospecificity of the interaction with gp120. The following tables summarize the reported activity of the active (R)-BMS-378806, against which this compound would be compared in control experiments, where its activity is expected to be negligible.

Table 1: In Vitro Antiviral Activity of (R)-BMS-378806 against Laboratory-Adapted HIV-1 Strains

| HIV-1 Strain | Co-receptor Tropism | EC₅₀ (nM)[2] |

| LAI | X4 | 2.68 ± 1.64 |

| SF-2 | X4 | 26.5 ± 3.5 |

| NL4-3 | X4 | 2.94 ± 2.01 |

| Bal | R5 | 15.5 ± 6.8 |

| SF-162 | R5 | 3.46 ± 0.81 |

| JRFL | R5 | 1.47 ± 0.63 |

| TLAV | Dual | 0.85 ± 0.13 |

Table 2: Inhibitory Activity of (R)-BMS-378806 in Biochemical Assays

| Assay | Target | IC₅₀ (nM) |

| gp120-CD4 Binding ELISA | HIV-1 gp120 | ~100[2] |

| HIV-1 Reverse Transcriptase | HIV-1 RT | >100,000[3] |

| HIV-1 Protease | HIV-1 Protease | >20,000[3] |

| HIV-1 Integrase | HIV-1 Integrase | >500,000[3] |

Signaling Pathways and Experimental Workflows

The primary mechanism of action of (R)-BMS-378806 is the direct inhibition of the gp120-CD4 interaction. This prevents the conformational changes in the HIV-1 envelope glycoprotein trimer that are necessary for subsequent binding to co-receptors (CCR5 or CXCR4) and fusion of the viral and cellular membranes. This compound, being inactive, would not be expected to interfere with this pathway.

The following diagram illustrates a typical experimental workflow for validating the use of this compound as a negative control.

Experimental Protocols

Chiral Separation of BMS-378806 Enantiomers

While a specific, detailed protocol for the synthesis of the individual enantiomers of BMS-378806 is not publicly available, the separation of racemic mixtures is a standard procedure in medicinal chemistry. A general approach using chiral High-Performance Liquid Chromatography (HPLC) is described below.

Objective: To separate the (R) and (S) enantiomers of BMS-378806 from a racemic mixture.

Materials:

-

Racemic BMS-378806

-

Chiral stationary phase HPLC column (e.g., Chiralpak IA, IB, or IC)

-

HPLC system with UV detector

-

Mobile phase solvents (e.g., hexane, isopropanol, ethanol, with or without additives like diethylamine)

Methodology:

-

Method Development: Develop a suitable isocratic or gradient elution method by screening different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers.

-

Sample Preparation: Dissolve the racemic BMS-378806 in a suitable solvent compatible with the mobile phase.

-

Chromatographic Separation:

-

Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

-

Inject the dissolved sample onto the column.

-

Monitor the elution profile using a UV detector at an appropriate wavelength.

-

The two enantiomers will elute at different retention times.

-

-

Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.

-

Purity and Identity Confirmation:

-

Analyze the collected fractions by analytical chiral HPLC to confirm enantiomeric purity.

-

Confirm the chemical identity of the separated enantiomers using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

The absolute configuration of the separated enantiomers can be determined by techniques such as X-ray crystallography or by comparison to a stereochemically defined standard if available.

-

HIV-1 Env-Pseudotyped Virus Entry Assay

Objective: To assess the antiviral activity of (R)-BMS-378806 and the lack thereof for this compound.

Materials:

-

HEK293T cells

-

HIV-1 packaging plasmid (e.g., pSG3ΔEnv)

-

HIV-1 Env expression plasmid (e.g., for JR-FL or other strains)

-

Reporter plasmid (e.g., encoding luciferase or GFP)

-

Target cells (e.g., TZM-bl cells expressing CD4, CCR5, and CXCR4)

-

(R)-BMS-378806 and this compound

-

Cell culture medium and supplements

-

Luciferase assay reagent

Methodology:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the HIV-1 packaging plasmid, the Env expression plasmid, and the reporter plasmid.

-

Harvest the cell supernatant containing the pseudovirus 48-72 hours post-transfection.

-

Filter the supernatant and determine the viral titer.

-

-

Antiviral Assay:

-

Seed target cells (e.g., TZM-bl) in a 96-well plate.

-

Prepare serial dilutions of (R)-BMS-378806 and this compound.

-

Pre-incubate the pseudovirus with the compound dilutions for 1 hour at 37°C.

-

Add the virus-compound mixture to the target cells.

-

Incubate for 48-72 hours at 37°C.

-

-

Readout:

-

If using a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

If using a GFP reporter, quantify the percentage of GFP-positive cells by flow cytometry or fluorescence microscopy.

-

-

Data Analysis:

-

Normalize the results to a no-drug control.

-

Calculate the EC₅₀ value for (R)-BMS-378806 by fitting the dose-response curve to a non-linear regression model.

-

Confirm that this compound does not exhibit significant inhibition at the concentrations tested.

-

gp120-CD4 Binding ELISA

Objective: To determine the ability of (R)-BMS-378806 to inhibit the binding of gp120 to CD4 and to confirm the inactivity of this compound in this assay.

Materials:

-

Recombinant HIV-1 gp120

-

Recombinant soluble CD4 (sCD4)

-

ELISA plates

-

(R)-BMS-378806 and this compound

-

Anti-CD4 antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the enzyme (e.g., TMB)

-

Wash and blocking buffers

Methodology:

-

Plate Coating: Coat the wells of an ELISA plate with recombinant gp120 overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.

-

Inhibition:

-

Prepare serial dilutions of (R)-BMS-378806 and this compound.

-

Add the compound dilutions to the wells, followed by a fixed concentration of sCD4.

-

Incubate for 1-2 hours at room temperature.

-

-

Detection:

-

Wash the plate to remove unbound sCD4 and compounds.

-

Add the enzyme-conjugated anti-CD4 antibody and incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Normalize the results to a no-drug control.

-

Calculate the IC₅₀ value for (R)-BMS-378806.

-

Confirm that this compound does not significantly inhibit the gp120-CD4 interaction.

-

Conclusion

This compound is an essential tool for researchers studying the HIV-1 entry inhibitor (R)-BMS-378806. Its presumed biological inactivity allows for well-controlled experiments that can definitively attribute the observed antiviral effects to the specific stereochemical configuration of the active enantiomer. The experimental protocols provided in this guide offer a framework for the validation and use of this compound as a negative control, ensuring the generation of high-quality, reproducible data in the development and characterization of novel HIV-1 inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetic Profile of BMS-378806: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-378806 is a pioneering small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.[1][2][3] It represents a class of antiretroviral drugs known as attachment inhibitors, which specifically target the viral envelope glycoprotein (B1211001) gp120, preventing its interaction with the host cell's CD4 receptor—the initial step in viral entry.[1][2][3][4] This document provides a comprehensive overview of the preclinical pharmacokinetic properties of BMS-378806, summarizing key data from studies in various animal models. The information presented is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Mechanism of Action: Targeting HIV-1 Entry

BMS-378806 exerts its antiviral activity by binding to a hydrophobic pocket on the HIV-1 gp120 protein.[5] This binding event allosterically inhibits the conformational changes in gp120 that are necessary for its interaction with the CD4 receptor on target T-cells. By blocking this crucial first step of viral attachment, BMS-378806 effectively neutralizes the virus before it can enter and infect the host cell. The compound has demonstrated potent inhibitory activity against a range of HIV-1 laboratory and clinical isolates.[2][6]

Pharmacokinetic Properties in Preclinical Species

The pharmacokinetic profile of BMS-378806 has been evaluated in several preclinical species, including rats, dogs, and cynomolgus monkeys. These studies reveal species-dependent differences in oral bioavailability and clearance.

Table 1: Intravenous Pharmacokinetic Parameters of BMS-378806

| Parameter | Rat (1 mg/kg) | Dog (0.67 mg/kg) | Monkey (0.67 mg/kg) |

| t½ (h) | 0.3 - 1.2 | - | - |

| CL (mL/min/kg) | Intermediate | Low | Low |

| Vdss (L/kg) | 0.4 - 0.6 | 0.4 - 0.6 | 0.4 - 0.6 |

t½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state. Data sourced from[1][3].

Table 2: Oral Pharmacokinetic Parameters of BMS-378806

| Parameter | Rat (5 mg/kg) | Dog (3.4 mg/kg) | Monkey (3.4 mg/kg) |

| Bioavailability (%) | 19 | 77 | 24 |

| Cmax (µM) | 0.22 | 7.4 | 0.51 |

| Tmax (h) | Prolonged | - | Prolonged |

| AUC₀-∞ (µM·h) | 1.3 | 19 | 3.2 |

| Apparent t½ (h) | 2.1 | - | 6.5 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity. Data sourced from[1][2][3].

In rats, BMS-378806 exhibited linear pharmacokinetics for intravenous doses between 1 and 5 mg/kg and oral doses between 5 and 25 mg/kg.[1][3] The total body clearance was intermediate in rats and low in dogs and monkeys.[1][3] The volume of distribution was moderate across species, suggesting some partitioning beyond the plasma.[1][3][7]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Oral bioavailability of BMS-378806 was found to be species-dependent, with dogs showing significantly higher absorption (77%) compared to rats (19%) and monkeys (24%).[1][2][3] The absorption in rats and monkeys was prolonged.[1][3]

Distribution

BMS-378806 is not highly bound to plasma proteins, with unbound fractions ranging from 44% to 73%.[1][3] Despite a moderate volume of distribution, brain penetration in rats was low, with a brain-to-plasma AUC ratio of 0.06.[1][3] This limited central nervous system penetration is likely influenced by P-glycoprotein mediated efflux.[1][3]

Metabolism

In vitro studies using human liver microsomes indicated that BMS-378806 is metabolized by multiple cytochrome P450 (CYP) isoforms, specifically CYP1A2, CYP2D6, and CYP3A4, in roughly equal measure.[1][3] The compound did not show significant inhibition of major drug-metabolizing enzymes, suggesting a low potential for drug-drug interactions.[1][7] The primary route of hepatic clearance is through oxidative metabolism.[1][3]

Excretion

In rats, elimination of BMS-378806 is divided between renal and hepatic pathways.[1][3] Studies in bile-duct cannulated rats demonstrated that renal clearance accounted for approximately 30% of total elimination, while hepatic clearance was responsible for the remaining 70%.[1][3]

Experimental Protocols

In Vivo Pharmacokinetic Studies

-

Animal Models: Studies were conducted in male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.[2] Animals were fasted overnight prior to drug administration.[2]

-

Formulation and Dosing: BMS-378806 was administered as a solution. For intravenous (IV) administration, doses were 1 mg/kg in rats and 0.67 mg/kg in dogs and monkeys.[2] For oral (PO) administration, doses were 5 mg/kg in rats and 3.4 mg/kg in dogs and monkeys.[2] The vehicle for the solution formulation was 90% polyethylene (B3416737) glycol 400 and 10% ethanol.[2]

-

Sample Collection: Blood samples were collected at various time points post-dosing for up to 24 hours (8 hours in rats) to obtain plasma.[2]

-

Bioanalysis: Plasma concentrations of BMS-378806 were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method following protein precipitation.[2]

In Vitro Studies

-

Protein Binding: Plasma protein binding was determined using equilibrium dialysis.

-

Permeability: Caco-2 cell monolayers were used to assess the permeability of BMS-378806. The apparent permeability coefficient (Papp) was determined to be modest at 51 nm/s, with evidence of P-glycoprotein mediated efflux.[1][3]

-

Metabolism: In vitro metabolism was investigated using human and animal liver microsomes. The involvement of specific CYP450 enzymes was determined using recombinant human CYPs.

Conclusion

The preclinical pharmacokinetic studies of BMS-378806 reveal a compound with several favorable properties, including low protein binding and a moderate volume of distribution.[1][3][6] However, its oral bioavailability varies significantly across species, and its half-life after intravenous administration is relatively short.[1][3] The compound is cleared through both renal and hepatic mechanisms, with metabolism mediated by multiple CYP enzymes.[1][3] These findings provided a crucial foundation for the prediction of human pharmacokinetics and guided the subsequent development of analogs with improved pharmacokinetic profiles.[1][3] The comprehensive preclinical assessment of BMS-378806 underscores the importance of early-stage pharmacokinetic evaluation in the drug discovery and development process.[1][3]

References

- 1. Preclinical pharmacokinetics of a novel HIV-1 attachment inhibitor BMS-378806 and prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Discovery of small molecular inhibitors targeting HIV-1 gp120-CD4 interaction drived from BMS-378806 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel class of HIV-1 inhibitors that targets the viral envelope and inhibits CD4 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Initial Screening and Identification of BMS-378806 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the initial screening and identification of analogs of BMS-378806, a potent small-molecule inhibitor of HIV-1 entry. The document details the experimental protocols for key assays, presents quantitative data for BMS-378806 and its analogs in a structured format, and visualizes the underlying biological pathways and experimental workflows.

Introduction to BMS-378806 and its Mechanism of Action

BMS-378806 is an attachment inhibitor that potently blocks the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[1] Its mechanism of action involves binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing the initial interaction between gp120 and the host cell's CD4 receptor.[2] This inhibition of the gp120-CD4 binding is a critical first step in the viral entry cascade, making it an attractive target for antiretroviral therapy. BMS-378806 was identified through a whole-cell infection screen and has demonstrated potent activity against a broad range of HIV-1 isolates.[2] The discovery of BMS-378806 has spurred the development of numerous analogs with the aim of improving potency, pharmacokinetic properties, and resistance profiles.

High-Throughput Screening for HIV-1 Entry Inhibitors

The initial identification of lead compounds like BMS-378806 typically involves high-throughput screening (HTS) of large chemical libraries. A common approach is the use of cell-based assays that measure the inhibition of viral replication.

Experimental Protocol: Whole-Cell HIV-1 Infection Assay

This assay is designed to identify compounds that inhibit any stage of the HIV-1 replication cycle in a cellular context.

Materials:

-

HeLa-CD4-LTR-β-gal cells (or other suitable reporter cell line)

-

HIV-1 laboratory-adapted strains (e.g., HIV-1LAI, HIV-1NL4-3)

-

Compound library dissolved in DMSO

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

96-well or 384-well clear-bottom cell culture plates

-

Reagents for β-galactosidase activity measurement (e.g., CPRG or a luminescent substrate)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Plating: Seed HeLa-CD4-LTR-β-gal cells into 96-well or 384-well plates at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Addition: The following day, add the test compounds from the library to the cells at desired final concentrations. Include appropriate controls: a no-drug control (vehicle only, e.g., DMSO) and a positive control inhibitor (e.g., a known HIV-1 reverse transcriptase inhibitor like Zidovudine).

-

Viral Infection: Add a pre-titered amount of HIV-1 to the wells. The amount of virus should be sufficient to produce a robust signal in the reporter assay without causing significant cytotoxicity.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator to allow for viral replication and reporter gene expression.

-

Reporter Gene Assay:

-

Lyse the cells according to the manufacturer's protocol for the chosen β-galactosidase substrate.

-

Add the substrate and incubate for the recommended time to allow for color or light development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound relative to the no-drug control.

-

Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%) with low cytotoxicity.

-

Lead Optimization and Analog Identification

Following the identification of initial hits from the primary screen, a process of lead optimization is undertaken to synthesize and evaluate analogs with improved characteristics. This involves detailed structure-activity relationship (SAR) studies.

Quantitative Data for BMS-378806 and Analogs

The following table summarizes the antiviral activity of BMS-378806 and selected analogs against various HIV-1 strains. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit viral replication or gp120-CD4 binding by 50%.

| Compound | HIV-1 Strain | Assay Type | EC50 / IC50 (nM) | Cytotoxicity (CC50, µM) | Reference |

| BMS-378806 | HIV-1JRFL | Whole-cell infection | 0.2 µM (initial hit) | >226 | [2] |

| BMS-378806 | Panel of 11 lab strains | Reverse transcriptase | 12 (median) | >225 | [2] |

| BMS-378806 | HIV-1LAI | Cell-cell fusion | 2.3 | N/A | [2] |

| BMS-378806 | HIV-1NL4-3 | Cell-cell fusion | 2.7 | N/A | [2] |

| BMS-378806 | HIV-1JRFL | Cell-cell fusion | 4.2 | N/A | [2] |

| BMS-378806 | HIV-1JRFL gp120 | gp120-CD4 ELISA | ~100 | N/A | [2] |

| BMS-216 (Analog #151) | HIV-1HXBc2 | Single-round infection | 1-10 | N/A | [3] |

| BMS-626529 (Temsavir) | - | - | Potent analog | Favorable pharmacokinetics | [4] |

| Diazabicyclooctane analog | Panel of pseudoviruses | Viral neutralization | Significant activity | N/A | [4] |

| Diazabicycloheptane analog | Panel of pseudoviruses | Viral neutralization | Less effective | N/A | [4] |

N/A: Not available in the cited literature.

Mechanistic Studies: Elucidating the Mode of Action

To confirm that the identified compounds act via the intended mechanism of inhibiting gp120-CD4 interaction, specific biochemical and cell-based assays are employed.

Experimental Protocol: gp120-CD4 Binding ELISA

This enzyme-linked immunosorbent assay (ELISA) directly measures the ability of a compound to inhibit the binding of gp120 to the CD4 receptor.

Materials:

-

Recombinant soluble CD4 (sCD4)

-

Recombinant gp120 from a specific HIV-1 strain (e.g., gp120JRFL)

-

High-binding 96-well ELISA plates

-

Test compounds (BMS-378806 and analogs)

-

Blocking buffer (e.g., PBS with 5% non-fat dry milk or BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Anti-gp120 antibody (e.g., a monoclonal antibody that does not block the CD4 binding site)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well ELISA plate with sCD4 overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Compound and gp120 Incubation:

-

Pre-incubate a constant concentration of gp120 with serial dilutions of the test compounds for 1 hour at room temperature.

-

Add the gp120-compound mixture to the sCD4-coated wells and incubate for 1-2 hours at room temperature.

-

-

Washing: Wash the plates thoroughly to remove unbound gp120 and compounds.

-

Primary Antibody Incubation: Add the anti-gp120 primary antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plates.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plates.

-

Detection: Add TMB substrate and incubate until a blue color develops. Stop the reaction with the stop solution, which will turn the color to yellow.

-

Data Acquisition and Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition of gp120-CD4 binding for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Protocol: Cell-Cell Fusion Assay

This assay mimics the fusion of the viral and host cell membranes mediated by the gp120-CD4 interaction.

Materials:

-

Effector cells: Cells expressing the HIV-1 envelope glycoprotein (gp160), such as H9 or CHO cells stably transfected with an Env-expressing plasmid.

-